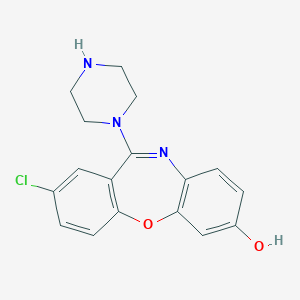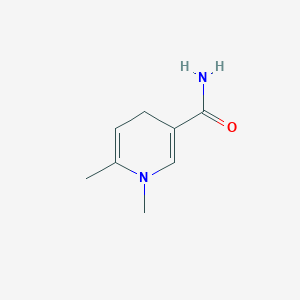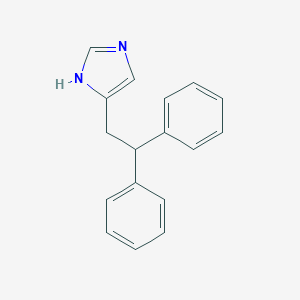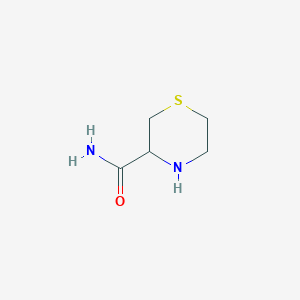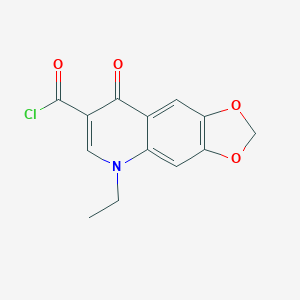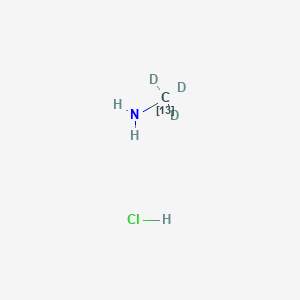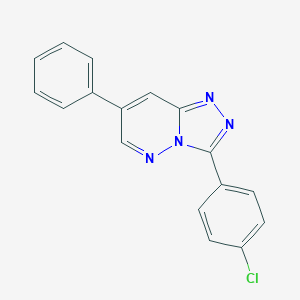
1,2,4-Triazolo(4,3-b)pyridazine, 3-(4-chlorophenyl)-7-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,4-Triazolo(4,3-b)pyridazine, 3-(4-chlorophenyl)-7-phenyl- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of pyridazine derivatives and has been synthesized using various methods. In
Wirkmechanismus
The mechanism of action of 1,2,4-Triazolo(4,3-b)pyridazine, 3-(4-chlorophenyl)-7-phenyl- is not fully understood. However, studies have suggested that it may act by inhibiting various enzymes and proteins involved in cancer cell proliferation and survival. It has been shown to inhibit topoisomerase II activity, which is essential for DNA replication and cell division. Additionally, it has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9.
Biochemische Und Physiologische Effekte
1,2,4-Triazolo(4,3-b)pyridazine, 3-(4-chlorophenyl)-7-phenyl- has been shown to have various biochemical and physiological effects. Studies have suggested that it may cause DNA damage and oxidative stress in cancer cells, leading to cell death. It has also been shown to inhibit the growth of bacteria and fungi by disrupting their cell membranes. In terms of physiological effects, this compound has been shown to reduce inflammation and improve cognitive function in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1,2,4-Triazolo(4,3-b)pyridazine, 3-(4-chlorophenyl)-7-phenyl- in lab experiments is its broad spectrum of activity. It has been shown to exhibit cytotoxic activity against various cancer cell lines, as well as antibacterial, antifungal, and antiviral properties. Additionally, it has been shown to have low toxicity in animal models. However, one of the limitations of using this compound is its poor solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
1,2,4-Triazolo(4,3-b)pyridazine, 3-(4-chlorophenyl)-7-phenyl- has great potential for future research. One area of focus could be the development of more efficient synthesis methods to improve the yield and purity of the compound. Additionally, further studies could be conducted to investigate its mechanism of action and potential applications in other fields, such as antifungal and antiviral therapy. Another area of research could be the development of analogs with improved solubility and bioavailability for in vivo studies. Overall, the future of 1,2,4-Triazolo(4,3-b)pyridazine, 3-(4-chlorophenyl)-7-phenyl- is promising, and it has the potential to contribute significantly to various fields of research.
Synthesemethoden
The synthesis of 1,2,4-Triazolo(4,3-b)pyridazine, 3-(4-chlorophenyl)-7-phenyl- has been reported in several studies. One of the most commonly used methods involves the reaction of 4-chlorobenzaldehyde, phenylhydrazine, and 2-cyanopyridine in the presence of a catalyst. The reaction proceeds under reflux conditions, and the final product is obtained after purification through column chromatography. Other methods include the use of microwave irradiation, ultrasound, and solvent-free conditions.
Wissenschaftliche Forschungsanwendungen
1,2,4-Triazolo(4,3-b)pyridazine, 3-(4-chlorophenyl)-7-phenyl- has been extensively studied for its potential applications in various fields. One of the most promising areas of research is its use as an anticancer agent. Studies have shown that this compound exhibits cytotoxic activity against various cancer cell lines, including breast, lung, and colon cancer. It has also been investigated for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit acetylcholinesterase activity. Additionally, this compound has been studied for its antibacterial, antifungal, and antiviral properties.
Eigenschaften
CAS-Nummer |
100078-99-7 |
|---|---|
Produktname |
1,2,4-Triazolo(4,3-b)pyridazine, 3-(4-chlorophenyl)-7-phenyl- |
Molekularformel |
C17H11ClN4 |
Molekulargewicht |
306.7 g/mol |
IUPAC-Name |
3-(4-chlorophenyl)-7-phenyl-[1,2,4]triazolo[4,3-b]pyridazine |
InChI |
InChI=1S/C17H11ClN4/c18-15-8-6-13(7-9-15)17-21-20-16-10-14(11-19-22(16)17)12-4-2-1-3-5-12/h1-11H |
InChI-Schlüssel |
RSDZPSIUEDTNJH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC3=NN=C(N3N=C2)C4=CC=C(C=C4)Cl |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC3=NN=C(N3N=C2)C4=CC=C(C=C4)Cl |
Andere CAS-Nummern |
100078-99-7 |
Synonyme |
9-(4-chlorophenyl)-4-phenyl-1,2,7,8-tetrazabicyclo[4.3.0]nona-2,4,6,8- tetraene |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



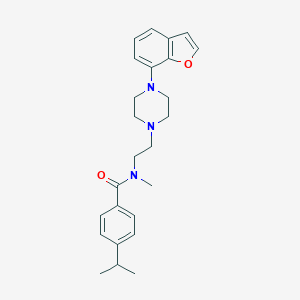
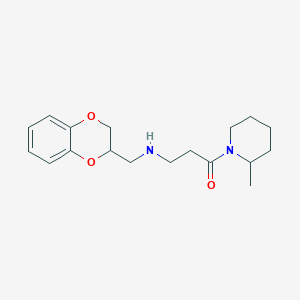
![(1S,9S,12R,19R)-8-Acetyl-12-ethyl-5,6-dimethoxy-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2(7),3,5-trien-10-one](/img/structure/B25564.png)
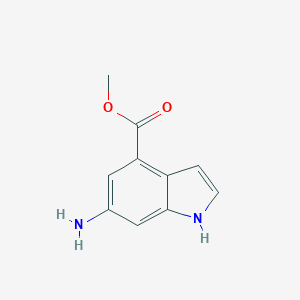
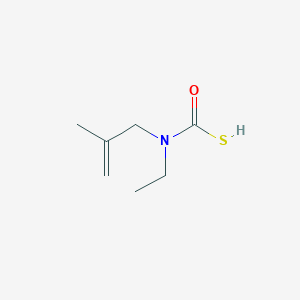
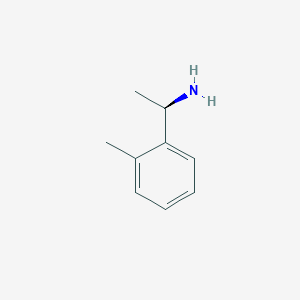
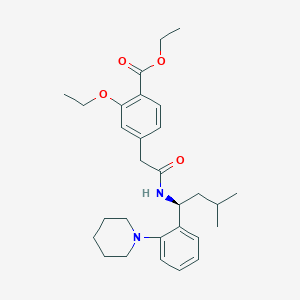
![2,2-Dimethylspiro[2.4]hepta-4,6-diene-1-carbaldehyde](/img/structure/B25570.png)
